molecular formula C₂₂H₄₂N₂O₆ B1139789 tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate CAS No. 205379-08-4

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

Cat. No. B1139789
CAS RN: 205379-08-4
M. Wt: 430.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tert-butyl group, which is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It also contains an amino group (−NH2), which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Amino groups are basic and are often involved in protein structures .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound contains an amino group, which is a basic functional group. This means it could potentially participate in acid-base reactions. The tert-butyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Tert-butyl groups are generally nonpolar and hydrophobic, while amino groups are polar and can participate in hydrogen bonding .

Scientific Research Applications

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

The compound tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids . This methodology was applied to the synthesis of (S)-2-amino-oleic acid .

Metal Ion Affinity Chromatography

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is used for metal ion affinity chromatography . This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine tag .

Preparation of High Energy Density Materials

Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, a compound synthesized from tert-butyl 3-oxobutanoate, has been studied for its potential as a high energy density material .

Synthesis of Tert-butyl Esters

Tert-butyl esters can be synthesized from several different carboxylic acids at high yields using tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate .

Preparation of Nucleator for Polypropylene

A nucleator of polypropylene, 2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), was prepared with high efficiency using a compound synthesized from tert-butyl 3-oxobutanoate .

Immobilization of Proteins on Solid Surfaces

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester has been used as an indispensable tool for immobilizing proteins with high specificity on solid surfaces, such as glass or the gold electrode .

properties

IUPAC Name

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEOTGKREMTOTD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

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